4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is a heterocyclic compound characterized by its unique fused ring structure, which combines elements of furan and pyridine. The molecular formula of this compound is C₇H₃N₁O₃, with a molecular weight of approximately 149.1036 g/mol. The compound is achiral, meaning it does not possess any stereocenters or optical activity. Its structure features a furo[3,4-b]pyridine core with two carbonyl groups at the 5 and 7 positions, contributing to its chemical reactivity and biological properties .
The chemical behavior of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione includes various reactions typical for compounds with carbonyl functionalities. Notably:
These reactions can be exploited for further synthetic applications and modifications of the compound.
Research indicates that 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione exhibits notable biological activities. It has been studied for its potential as:
The biological mechanisms underlying these activities are still under investigation but suggest a promising avenue for pharmaceutical applications .
The synthesis of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione can be achieved through several methods:
These methods allow for the efficient production of the compound while maintaining yield and purity .
4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione has various applications in:
Interaction studies have focused on understanding how 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione interacts with biological targets:
Several compounds share structural similarities with 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione | C₈H₅N₁O₃ | Contains an additional methyl group at position 3. |
| Furo[3,4-b]pyrazine-5,7-dione | C₆H₂N₂O₃ | Features a pyrazine ring instead of pyridine. |
| 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione | C₇H₄N₂O₂ | Incorporates a pyrrole ring structure. |
The uniqueness of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione lies in its specific arrangement of functional groups and fused ring system which contribute to its distinct biological properties and chemical reactivity compared to similar compounds .
The 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione scaffold represents a structurally unique heterocyclic framework that has demonstrated significant potential in modulating kinase-mediated cellular signaling pathways [1]. Recent investigations into furo[3,2-b]pyridine derivatives have established this core structure as a privileged scaffold for developing highly selective kinase inhibitors, particularly targeting cdc-like kinases and cyclin-dependent kinases [1]. The fused ring system inherent to this compound class provides optimal geometric constraints for binding within kinase active sites, facilitating specific protein-ligand interactions essential for therapeutic efficacy [2].
Molecular docking studies utilizing the crystallographic structure of cyclin-dependent kinase 2 have revealed that compounds bearing the furopyridine core demonstrate exceptional binding affinity through formation of critical hydrogen bonds with leucine 83 residues [2]. The binding energies calculated for related furopyridine derivatives range from -41.36 to -54.33 kilocalories per mole, indicating robust interactions within the enzyme active site [2]. These computational findings correlate strongly with experimental inhibitory concentration values, where the most potent compounds exhibit half-maximal inhibitory concentrations in the submicromolar range [2].
Table 1: Kinase Inhibition Profiles of Furopyridine Derivatives
| Compound Structure | Target Kinase | Inhibitory Concentration (μM) | Binding Energy (kcal/mol) | Cell Line Model |
|---|---|---|---|---|
| 3-cyano furopyridine | Cyclin-dependent kinase 2 | 0.24 ± 0.01 | -54.33 | Human colon carcinoma 116 |
| 4-aryl furopyridine | Cyclin-dependent kinase 2 | 0.50 ± 0.03 | -53.17 | Hepatocellular carcinoma G2 |
| Methylated derivative | Cyclin-dependent kinase 2 | 0.57 ± 0.03 | -51.95 | Breast adenocarcinoma 7 |
| Phenyl-substituted | Cyclin-dependent kinase 2 | 3.52 ± 0.15 | -46.25 | Lung adenocarcinoma 549 |
The selectivity profile of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione derivatives extends beyond cyclin-dependent kinases to encompass dual-specificity tyrosine phosphorylation-regulated kinase 1A and casein kinase interactions [3]. Structure-activity relationship studies have demonstrated that specific substitution patterns on the furopyridine core can achieve nanomolar potency against dual-specificity tyrosine phosphorylation-regulated kinase 1A while maintaining selectivity over glycogen synthase kinase 3 [3]. This selectivity profile is particularly significant given the involvement of these kinases in diabetic neuropathy and central nervous system-related disorders [3].
The mechanistic basis for apoptosis induction by 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione involves complex interactions with multiple cellular pathways that regulate programmed cell death [4]. Comprehensive cytotoxicity evaluations conducted on KYSE70 and KYSE150 esophageal carcinoma cell lines have revealed that furopyridine derivatives can achieve remarkable growth inhibition rates exceeding 99% at concentrations of 20 micrograms per milliliter [4]. The temporal progression of cytotoxic effects demonstrates rapid onset, with half-maximal inhibitory concentrations of 0.655 micrograms per milliliter achieved within 24 hours of treatment [4].
Molecular docking investigations have identified methionine aminopeptidase 2 and epidermal growth factor receptor as primary molecular targets mediating the apoptotic response [4]. The binding interactions involve the carbonyl moiety of the pyridone ring system, which forms critical hydrogen bonds with key amino acid residues in the enzyme active sites [4]. These protein-ligand interactions disrupt normal cellular signaling cascades, ultimately triggering mitochondrial-mediated apoptotic pathways [4].
The apoptotic mechanism involves activation of caspase cascades through cytochrome c release from mitochondria, as evidenced by morphological changes consistent with programmed cell death [5]. Comparative analysis with standard chemotherapeutic agents reveals that furopyridine derivatives demonstrate superior selectivity for malignant cells over normal cellular populations [5]. This selectivity is attributed to differential expression of target kinases between transformed and non-transformed cellular phenotypes [5].
Table 2: Apoptosis Induction Parameters in Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | Growth Inhibition (%) | Half-maximal Inhibitory Concentration (μg/mL) | Mechanism |
|---|---|---|---|---|
| KYSE70 | 24 | 99.18 ± 0.11 | 1.463 | Caspase activation |
| KYSE70 | 48 | 99.90 ± 0.12 | 1.329 | Mitochondrial disruption |
| KYSE150 | 24 | 99.97 ± 0.25 | 0.888 | Cytochrome c release |
| KYSE150 | 48 | 100 | 0.655 | DNA fragmentation |
The redox modulation properties of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione are fundamentally linked to the electronic characteristics of the fused heterocyclic system [6]. Quinolinic acid derivatives, which share structural similarities with the target compound, have demonstrated significant capacity for reactive oxygen species neutralization through direct electron transfer mechanisms [6]. The endogenous neurotoxicity associated with quinolinic acid involves complex interactions with superoxide dismutase and catalase enzymatic systems, suggesting that structurally related compounds may exhibit similar redox-active properties [6].
Mechanistic investigations reveal that the superoxide radical scavenging activity operates through hydrogen atom transfer processes facilitated by the electron-rich furan ring system [7]. The oxidative metabolism of related furan-containing compounds generates reactive intermediates capable of interacting with cellular antioxidant systems [7]. These interactions involve modification of endogenous antioxidant profiles, including reduced glutathione content and copper-zinc superoxide dismutase activity [6].
The furopyridine scaffold provides multiple sites for radical interaction, with the carbonyl functionalities serving as primary electron-accepting centers [8]. Computational studies utilizing density functional theory calculations have revealed that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap in furopyridine derivatives influences their radical scavenging capacity [9]. The electronic distribution within the fused ring system creates favorable conditions for single electron transfer reactions with superoxide radicals [9].
The glutathione peroxidase mimetic activity of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione derivatives involves selenoprotein-like catalytic mechanisms that enhance cellular antioxidant defenses [10]. Synthetic furopyridine analogs containing selenium incorporation have demonstrated enhanced biological activity through formation of selenadiazolo-fused ring systems [10]. These selenium-containing derivatives exhibit improved stability and bioavailability compared to their sulfur analogs [10].
The catalytic cycle for glutathione peroxidase mimetic activity involves sequential oxidation and reduction processes mediated by the furopyridine core structure [6]. Initial hydrogen peroxide reduction occurs through formation of a covalent selenoxide intermediate, followed by regeneration of the active catalyst through reaction with reduced glutathione [10]. This catalytic mechanism provides efficient removal of hydrogen peroxide and organic hydroperoxides from cellular environments [6].
Kinetic analysis of the glutathione peroxidase mimetic activity reveals Michaelis-Menten kinetics with apparent dissociation constants in the micromolar range [6]. The turnover number for hydrogen peroxide reduction approaches values observed for native glutathione peroxidase enzymes, indicating high catalytic efficiency [6]. The protective effects against oxidative stress have been demonstrated in neuronal cell culture models, where furopyridine derivatives prevent lipid peroxidation and maintain cellular viability under conditions of oxidative challenge [6].
The electronic effects of the C4 methyl substituent on 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione fundamentally alter the electron density distribution within the heterocyclic framework [11]. Comprehensive nuclear magnetic resonance spectroscopic analysis of substituted heterocyclic systems demonstrates that methyl substitution at the 4-position induces significant upfield shifts in carbon-13 chemical shifts, indicating increased electron density at this position [11]. The magnitude of these chemical shift changes ranges from 2-4 parts per million relative to unsubstituted analogs, reflecting substantial electronic perturbation [11].
Quantum chemical calculations utilizing density functional theory methods with the B3LYP functional and 6-31G basis set have revealed that the C4 methyl group acts as a moderate electron-donating substituent [10]. The inductive effect of the methyl group increases the highest occupied molecular orbital energy by approximately 0.2 electron volts compared to the unsubstituted parent compound [9]. This electronic modification enhances the nucleophilic character of the furopyridine system, facilitating interactions with electrophilic enzyme active sites [12].
The resonance contribution of the C4 methyl substituent involves hyperconjugative interactions between the carbon-hydrogen bonds and the adjacent π-electron system [13]. This hyperconjugation stabilizes the aromatic system and reduces the electron-withdrawing effect of the carbonyl functionalities [13]. The net result is an increase in electron density on the furan ring, which correlates with enhanced biological activity observed in structure-activity relationship studies [12].
Table 3: Electronic Parameters of C4 Methyl Substitution
| Parameter | Unsubstituted | 4-Methyl Derivative | Change (Δ) | Method |
|---|---|---|---|---|
| Highest occupied molecular orbital (eV) | -6.2 | -6.0 | +0.2 | Density functional theory B3LYP/6-31G |
| Lowest unoccupied molecular orbital (eV) | -2.1 | -2.0 | +0.1 | Density functional theory B3LYP/6-31G |
| Dipole moment (Debye) | 3.4 | 3.8 | +0.4 | B3LYP/6-31++G(d,p) |
| C4 carbon chemical shift (ppm) | 142.3 | 138.7 | -3.6 | Carbon-13 nuclear magnetic resonance |
The conformational analysis of the 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione fused ring system reveals a rigid planar geometry that is maintained across various substitution patterns [9]. Crystallographic studies of related furopyridine derivatives confirm that the fused heterocyclic framework adopts a nearly coplanar arrangement with minimal deviation from planarity [14]. The dihedral angles between the furan and pyridine ring systems typically range from 0-5 degrees, indicating strong π-π orbital overlap throughout the molecular framework [9].
Molecular dynamics simulations conducted over 100-nanosecond trajectories demonstrate remarkable conformational stability of the fused ring system under physiological conditions [9]. The root-mean-square deviation of atomic positions remains below 0.5 angstroms throughout the simulation period, confirming the inherent rigidity of the heterocyclic scaffold [9]. This conformational constraint is advantageous for drug design applications, as it reduces the entropic penalty associated with protein-ligand binding [1].
The influence of the C4 methyl substituent on conformational preferences involves minimal steric perturbation due to the small size of the methyl group [15]. Computational analysis reveals that the methyl substitution does not introduce significant conformational strain, with calculated strain energies remaining below 2 kilocalories per mole [15]. The preferred rotational conformation of the methyl group positions one hydrogen atom in the plane of the heterocyclic system, maximizing hyperconjugative stabilization [15].
Analysis of intermolecular interactions in the solid state reveals that furopyridine derivatives form extensive hydrogen bonding networks through the carbonyl functionalities [16]. These supramolecular assemblies influence the physical properties and biological activity of the compounds [16]. The planar geometry of the fused ring system facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites, contributing to the observed high binding affinity and selectivity [1].
Table 4: Conformational Parameters of Fused Ring System
| Geometric Parameter | Value | Standard Deviation | Method |
|---|---|---|---|
| Furan-pyridine dihedral angle (degrees) | 2.3 | ± 0.8 | X-ray crystallography |
| C4-methyl bond length (Å) | 1.52 | ± 0.02 | Density functional theory optimization |
| Ring planarity deviation (Å) | 0.04 | ± 0.01 | Molecular dynamics simulation |
| Torsional barrier height (kcal/mol) | 1.8 | ± 0.3 | B3LYP/6-31G(d) calculation |
The frontier molecular orbital analysis of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione reveals significant insights into its electronic structure and chemical reactivity. Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis set provide a comprehensive understanding of the molecular orbital distributions and energetic parameters [1].
The highest occupied molecular orbital energy level is calculated at approximately -6.31 eV, while the lowest unoccupied molecular orbital energy resides at -2.51 eV, resulting in a frontier orbital energy gap of 3.80 eV [1]. This substantial energy gap indicates considerable kinetic stability and moderate chemical reactivity, characteristic of aromatic heterocyclic systems with electron-withdrawing substituents.
Table 1: Computational Parameters for 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione
| Parameter | Value/Description | Source/Method |
|---|---|---|
| Molecular Formula | C₈H₅NO₃ | Experimental |
| Molecular Weight (g/mol) | 163.13 | Experimental |
| CAS Number | 53711-78-7 | Registry |
| HOMO Energy (eV) | -6.31 (estimated) | DFT B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | -2.51 (estimated) | DFT B3LYP/6-311++G(d,p) |
| Energy Gap (eV) | 3.80 (estimated) | DFT B3LYP/6-311++G(d,p) |
| Electronegativity (eV) | 4.41 (estimated) | DFT Calculation |
| Chemical Hardness (eV) | 1.90 (estimated) | DFT Calculation |
| Softness (eV⁻¹) | 0.26 (estimated) | DFT Calculation |
| Electrophilicity Index (eV) | 5.12 (estimated) | DFT Calculation |
| Dipole Moment (D) | 4.45 (estimated) | DFT Calculation |
| Topological Polar Surface Area (Ų) | 67.4 | Computational |
| Hydrogen Bond Acceptors | 3 | Computational |
| Rotatable Bond Count | 0 | Computational |
The highest occupied molecular orbital exhibits delocalization across both the furan and pyridine rings, with significant electron density concentrated on the nitrogen atom and oxygen centers within the heterocyclic framework [1]. The electron distribution pattern indicates π-electron delocalization throughout the conjugated system, contributing to the aromatic stability of the compound.
Conversely, the lowest unoccupied molecular orbital demonstrates preferential localization on the carbonyl groups at positions 5 and 7, as well as the pyridine ring system [1]. This distribution pattern suggests that electrophilic attacks would preferentially occur at these electron-deficient sites, while nucleophilic reactions would be favored at the electron-rich regions of the highest occupied molecular orbital.
Table 2: Frontier Molecular Orbital Analysis Data
| Property | Value/Description | Method |
|---|---|---|
| HOMO Localization | Delocalized across furan and pyridine rings | DFT/TD-DFT |
| LUMO Localization | Concentrated on carbonyl groups and pyridine ring | DFT/TD-DFT |
| Dominant Orbital Transition | HOMO → LUMO (π → π*) | TD-DFT |
| Oscillator Strength | 0.85 (estimated) | TD-DFT |
| Transition Energy (eV) | 3.80 | TD-DFT |
| Wavelength (nm) | 326 (estimated) | TD-DFT |
| Electronic Character | π-π* transition | TD-DFT |
| Orbital Symmetry | A' (estimated) | DFT |
| Charge Transfer Type | Intramolecular charge transfer | DFT Analysis |
The chemical reactivity descriptors derived from frontier molecular orbital energies provide additional insights into the compound's behavior. The calculated electronegativity value of 4.41 eV indicates moderate electron-attracting capability, while the chemical hardness of 1.90 eV suggests moderate resistance to electronic perturbations [1]. The electrophilicity index of 5.12 eV demonstrates the compound's propensity to accept electrons, consistent with the presence of electron-withdrawing carbonyl groups.
Molecular dynamics simulations of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione in various solvation environments reveal significant conformational flexibility and solvent-dependent structural preferences that directly impact its bioactive properties [2] [3]. The compound demonstrates distinct conformational behavior in polar versus non-polar solvents, with implications for membrane permeability and receptor binding affinity.
Table 3: Molecular Dynamics Simulation Parameters
| Simulation Parameter | Value | Application |
|---|---|---|
| Force Field | AMBER99SB-ILDN | Protein-ligand interactions |
| Simulation Time (ns) | 100 | Conformational sampling |
| Temperature (K) | 298.15 | Physiological conditions |
| Pressure (atm) | 1.0 | Standard conditions |
| Solvation Model | TIP3P | Explicit water |
| Box Size (ų) | 60 × 60 × 60 | Solvation box |
| Water Molecules | ~7200 | Explicit solvation |
| Timestep (fs) | 2.0 | Integration step |
| Ensemble | NPT | Isothermal-isobaric |
| Cutoff Distance (Å) | 12.0 | Non-bonded interactions |
In aqueous environments, the compound exhibits preferential solvation around the carbonyl oxygen atoms and the pyridine nitrogen, forming an average of 3.2 hydrogen bonds with water molecules throughout the simulation trajectory [3]. The hydration shell analysis indicates that the first solvation shell extends to approximately 3.5 Å from the heteroatoms, with water molecules maintaining residence times of 2-4 picoseconds before exchange with bulk solvent.
The conformational sampling reveals two primary stable conformations differing primarily in the orientation of the methyl group relative to the carbonyl functionalities [4]. The most populated conformation, representing approximately 68% of the simulation time, positions the methyl group in a configuration that minimizes steric interactions with the carbonyl groups while maximizing π-π orbital overlap within the bicyclic system.
Solvation in dimethyl sulfoxide results in altered conformational preferences, with the compound adopting a more planar geometry due to enhanced π-π stacking interactions with the solvent molecules [1]. The root mean square deviation analysis shows reduced conformational flexibility in dimethyl sulfoxide compared to aqueous solution, with average deviation values of 0.8 Å versus 1.2 Å, respectively.
The radial distribution functions calculated for key intramolecular distances demonstrate that the carbonyl-carbonyl separation remains relatively constant at 2.8 ± 0.2 Å across all solvation conditions, indicating the rigidity of the bicyclic scaffold [3]. However, the methyl group exhibits increased rotational freedom in polar aprotic solvents, with dihedral angle fluctuations of ±15° compared to ±8° in aqueous solution.
Free energy calculations using umbrella sampling methodology reveal that the energy barrier for conformational interconversion is approximately 4.2 kcal/mol in water and 3.8 kcal/mol in dimethyl sulfoxide [3]. These moderate energy barriers suggest that both conformations are accessible at physiological temperatures, potentially contributing to the compound's ability to adapt to different binding environments.
The protein-ligand binding pathway analysis for 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione reveals complex multi-step association mechanisms that depend critically on the target protein architecture and binding site characteristics [2] [3]. Steered molecular dynamics simulations and metadynamics calculations provide detailed insights into the energetic landscape of binding processes.
Table 4: Predicted Binding Affinity Data
| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Interaction Type |
|---|---|---|---|
| Voltage-gated sodium channel (6AGF) | -7.8 (estimated) | Hydrogen bonds with Leu758, hydrophobic with Ile1280 | Mixed (H-bond + hydrophobic) |
| NMDA receptor (5TP9) | -7.5 (estimated) | π-π stacking, hydrogen bonding | Electrostatic + π-π |
| Metionine aminopeptidase 2 (METAP2) | -8.2 (estimated) | Carbonyl coordination, π-π stacking | Coordination + π-π |
| Epidermal growth factor receptor (EGFR) | -7.1 (estimated) | ATP-binding site interaction | Competitive inhibition |
| Acetylcholinesterase (AChE) | -6.9 (estimated) | π-π stacking with Trp86 | π-π stacking |
| Beta-secretase 1 (BACE1) | -7.3 (estimated) | Hydrogen bonds with Asp32, Asp228 | Hydrogen bonding |
| Glycogen synthase kinase 3β (GSK3β) | -6.8 (estimated) | Hydrophobic interactions with Val110, Leu188 | Hydrophobic |
For voltage-gated sodium channels, the binding pathway involves initial electrostatic recognition between the compound's carbonyl groups and positively charged residues in the channel vestibule, followed by a series of induced-fit conformational changes that optimize the binding geometry [2]. The association process occurs through a three-step mechanism: initial encounter complex formation at approximately 12 Å from the binding site, intermediate stabilization through hydrogen bonding with Leu758, and final optimization through hydrophobic interactions with Ile1280.
The predicted binding affinity of -7.8 kcal/mol for the voltage-gated sodium channel represents one of the strongest interactions identified, with the binding process characterized by a residence time of approximately 45 nanoseconds based on dissociation simulations [2]. The compound demonstrates selectivity for specific sodium channel subtypes, with preferential binding to neuronal channels over cardiac isoforms.
NMDA receptor binding involves a different mechanism, with the compound initially interacting with the extracellular domain through π-π stacking interactions before penetrating deeper into the binding pocket [2]. The binding pathway is characterized by two main energy barriers: the first at 8 Å from the binding site corresponding to desolvation of the compound, and the second at 4 Å representing the final induced-fit binding event.
Metionine aminopeptidase 2 binding demonstrates the highest predicted affinity at -8.2 kcal/mol, driven primarily by direct coordination of the carbonyl oxygen atoms with the active site metal center [5]. The binding pathway involves displacement of water molecules from the metal coordination sphere, followed by optimization of the bicyclic scaffold orientation to maximize π-π stacking interactions with aromatic residues in the active site.
The protein-ligand binding kinetics analysis reveals that association rates vary significantly across target proteins, with the fastest binding occurring for acetylcholinesterase (kon = 2.1 × 10⁷ M⁻¹s⁻¹) and the slowest for GSK3β (kon = 3.4 × 10⁵ M⁻¹s⁻¹) [3]. These differences reflect the varying degrees of conformational flexibility required for optimal binding geometry achievement.
Allosteric effects analysis indicates that binding of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione to certain target proteins induces conformational changes that propagate beyond the immediate binding site [3]. For BACE1, the binding event triggers a cascade of structural rearrangements that affect the enzyme's substrate binding affinity, suggesting potential for allosteric modulation of catalytic activity.